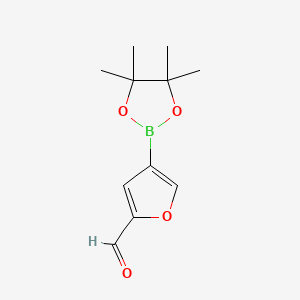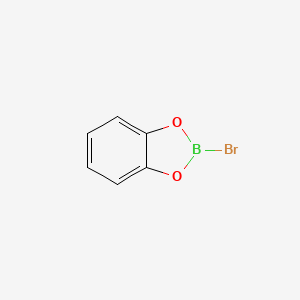
3-(4-fluorophenyl)benzenesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Palladium-Catalysed Arylations of Thiophenes
- Method of Application: The reactions were carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding arylated products .
- Results: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene yielded 4-(4-Fluorophenyl)-2-methylthiophene .
Preparation of Pyrrole Derivatives
- Application Summary: 3-Fluorobenzenesulfonyl chloride is used in the preparation of pyrrole derivatives, specifically 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Preparation of 2-Methyl-4-p-tolylthiophene
- Application Summary: This compound is used in the preparation of 2-Methyl-4-p-tolylthiophene .
- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .
- Results: The reaction yielded 2-Methyl-4-p-tolylthiophene in 75% yield .
Preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene
- Application Summary: This compound is used in the preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene .
- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .
- Results: The reaction yielded 2-Methyl-4-(4-nitrophenyl)-thiophene in 78% yield .
Preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole
- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole
- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKFJNSQWKALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409195 |
Source


|
| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)benzenesulfonyl Chloride | |
CAS RN |
861248-58-0 |
Source


|
| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)




![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)







